molecular formula C4H6N2O5S B14543021 3,5-Dimethyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone CAS No. 62011-97-6

3,5-Dimethyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone

Cat. No.: B14543021
CAS No.: 62011-97-6
M. Wt: 194.17 g/mol
InChI Key: LNTOBTVNUNTPFB-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone is a chemical compound with a unique structure that includes both sulfur and nitrogen atoms within a heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone typically involves the reaction of dimethylamine with sulfur dioxide and carbon dioxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the heterocyclic ring. The reaction conditions, including temperature and pressure, are carefully optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to remove any impurities and obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, with the reaction conditions varying depending on the nucleophile and desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure and reactivity.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dipropyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone: Similar structure but with propyl groups instead of methyl groups.

    3,5-Diethyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone: Similar structure but with ethyl groups instead of methyl groups.

Uniqueness

3,5-Dimethyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of methyl groups can affect the compound’s steric and electronic characteristics, making it distinct from its analogs with different substituents.

Properties

CAS No.

62011-97-6

Molecular Formula

C4H6N2O5S

Molecular Weight

194.17 g/mol

IUPAC Name

3,5-dimethyl-2,2-dioxo-1,2,3,5-oxathiadiazinane-4,6-dione

InChI

InChI=1S/C4H6N2O5S/c1-5-3(7)6(2)12(9,10)11-4(5)8/h1-2H3

InChI Key

LNTOBTVNUNTPFB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(S(=O)(=O)OC1=O)C

Origin of Product

United States

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